molecular formula C11H13N3S B8698383 3-(Mesitylthio)-1H-1,2,4-triazole

3-(Mesitylthio)-1H-1,2,4-triazole

Cat. No.: B8698383
M. Wt: 219.31 g/mol
InChI Key: DSESHQYDMRNVJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Mesitylthio)-1H-1,2,4-triazole: is an organic compound characterized by its triazole ring structure with a thiophene group attached to a trimethylphenyl group. This compound is notable for its unique chemical properties, which make it useful in various applications, particularly in the fields of chemical synthesis and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Mesitylthio)-1H-1,2,4-triazole typically involves the reaction of 3H-1,2,4-triazole-3-thione, 1,2-dihydro-, potassium salt (1:1) with mesitylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of other compounds, particularly in the development of herbicides. It serves as a precursor for the production of 3-(2,4,6-trimethylphenylsulfonyl)-1,2,4-triazole, a key component in herbicide formulations .

Biology and Medicine: Research has shown that triazole derivatives, including 3-(Mesitylthio)-1H-1,2,4-triazole, exhibit various biological activities. These compounds are being investigated for their potential use as enzyme inhibitors and antimicrobial agents .

Industry: In the agricultural industry, the compound is used as a precursor for herbicide production. This herbicide is employed for controlling the growth of unwanted plants and weeds in various crops, thereby improving crop yield and quality .

Mechanism of Action

The mechanism of action of 3-(Mesitylthio)-1H-1,2,4-triazole involves its interaction with specific molecular targets. In herbicide formulations, the compound inhibits key enzymes involved in plant growth, leading to the suppression of weed growth. The exact molecular pathways and targets are still under investigation, but the compound’s ability to interfere with enzyme activity is a critical aspect of its function .

Comparison with Similar Compounds

Uniqueness: 3-(Mesitylthio)-1H-1,2,4-triazole is unique due to its specific chemical structure, which includes a thiophene group attached to a trimethylphenyl group. This structure endows the compound with distinct chemical properties, making it particularly useful in the synthesis of herbicides and other chemical intermediates .

Properties

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

5-(2,4,6-trimethylphenyl)sulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C11H13N3S/c1-7-4-8(2)10(9(3)5-7)15-11-12-6-13-14-11/h4-6H,1-3H3,(H,12,13,14)

InChI Key

DSESHQYDMRNVJV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)SC2=NC=NN2)C

Origin of Product

United States

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